Bromopyrine
Description
Bromopyrine (antipyrine monobromide) is a brominated derivative of antipyrine, a well-known analgesic and antipyretic agent. The introduction of bromine at specific positions on the antipyrine structure (a pyrazole derivative) alters its physicochemical and pharmacological properties. While antipyrine itself has been used to treat fever and pain, bromination may enhance its stability, bioavailability, or receptor-binding affinity .
Structure
2D Structure
Properties
CAS No. |
603-65-6 |
|---|---|
Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C11H11BrN2O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,1-2H3 |
InChI Key |
RYPXUXARNBYXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromopyrine can be synthesized through the bromination of pyrene. The process typically involves the use of bromine (Br2) as the brominating agent. The reaction conditions are crucial for achieving the desired substitution pattern. For instance, the bromination of pyrene can be carried out in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction is monitored to ensure the selective bromination at specific positions on the pyrene ring .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize by-products and ensure efficient use of reagents .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
2-Bromopyridine undergoes nucleophilic substitution reactions due to the electron-withdrawing effect of the pyridine ring, which activates the bromine atom for displacement. Key examples include:
-
Reaction with Butyllithium :
This generates 2-lithiopyridine, a versatile intermediate for synthesizing pyridine derivatives . -
Formation of Pyridones :
Under Ru(II) catalysis, 2-bromopyridine reacts with carbonate bases (e.g., NaCO) to form N-pyridylpyridones via oxygen incorporation and C–N bond formation .
Electrophilic Substitution
In the presence of oxygenated copper surfaces (O/Cu(100)), 3-bromopyridine forms 3-pyridyl intermediates, which further react to produce HO, CO, and CO .
Cross-Coupling Reactions
2-Bromopyridine is a key substrate in transition-metal-catalyzed coupling reactions:
These reactions enable the synthesis of complex heterocycles for pharmaceuticals and agrochemicals .
Thermal Decomposition
On Cu(100) surfaces, bromopyridines decompose via distinct pathways:
| Compound | Temperature | Major Products | Minor Products |
|---|---|---|---|
| 2-Bromopyridine | 525 K | Pyridine, H, HCN, (CN) | — |
| 3-Bromopyridine | 650 K | HO, CO, CO, HNCO | Pyridine (traces) |
Decomposition pathways are influenced by surface oxygen, which suppresses pyridine formation and promotes oxidation products .
Oxidation
-
N-Oxide Formation :
Used in synthesizing pyrithione (an antifungal agent) . -
Oxygen Incorporation :
In Ru(II)-catalyzed reactions, oxygen from NaCO is incorporated into pyridones, confirmed via O-labeling studies .
Reduction
Pharmaceutical Intermediates
-
Pipradrol : Synthesized via organometallic addition to benzophenone followed by hydrogenation .
-
AChE Inhibitors : 4-Bromopyridine derivatives are precursors for acetylcholinesterase inhibitors, optimized via flow chemistry .
Agrochemicals
2-Bromopyridine derivatives serve as intermediates in herbicides and insecticides due to their stability and reactivity .
Comparative Reactivity
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
|---|---|---|---|
| C–Br Bond Strength | Moderate | Moderate | Weaker |
| Electrophilicity | High (ortho-directing) | Moderate (meta-directing) | Low (para-directing) |
| Typical Reactions | Cross-coupling, lithiation | Surface decomposition | Flow synthesis |
Mechanistic Insights
Scientific Research Applications
Bromopyrine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of bromopyrine involves its interaction with specific molecular targets. In biological systems, this compound can interact with enzymes and receptors, modulating their activity. The bromine atom in this compound can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Brominated Compounds
Key Observations:
- Synthesis Complexity: Bromopyrine synthesis is relatively straightforward compared to nodal bromination in polyaromatic hydrocarbons (e.g., pyrene derivatives requiring Ir-catalyzed borylation ).
- Positional Specificity : Unlike brominated pyridines (e.g., 2-bromopyridine ), this compound’s activity depends on bromine placement within the pyrazole ring, which may influence its metabolic stability.
- Pharmacological vs. Industrial Use : this compound and 5-bromodeoxyuridine serve distinct purposes (therapeutic vs. research), whereas bromobenzene is primarily an industrial intermediate.
Functional and Pharmacological Differences
- This compound vs. Bromoaspirin : Bromoaspirin (brominated aspirin) retains cyclooxygenase inhibition but may exhibit altered gastrointestinal tolerance compared to this compound’s antipyretic focus .
- This compound vs. Brominated Pyrenes : Pyrene derivatives (e.g., 1,3,6,8-tetrabromopyrene ) are utilized in materials science for optoelectronic applications, highlighting a stark contrast in utility.
Stability and Reactivity
- This compound’s aromatic bromine is less reactive than aliphatic bromides (e.g., 3-bromopropylamine hydrobromide ), reducing its propensity for nucleophilic substitution.
- Compared to halogenated heterocycles like 5-bromo-2,4-dihydroxypyrimidine , this compound’s pyrazole ring offers greater metabolic resistance to dehalogenation.
Q & A
Basic: What are the standard analytical techniques for characterizing Bromopyrine's purity and structural identity?
To ensure accurate characterization, employ a combination of:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and assess purity .
- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify purity (>95% recommended for pharmacological studies) .
- Elemental analysis to verify empirical formula consistency .
- Mass spectrometry (MS) for molecular weight confirmation .
Note: For novel derivatives, include X-ray crystallography if crystalline forms are obtainable .
Basic: How to design a reproducible synthesis protocol for this compound?
- Step 1: Reference established synthetic routes (e.g., Friedel-Crafts alkylation or Grignard reactions) and adapt solvent systems (e.g., anhydrous dichloromethane) to minimize side products .
- Step 2: Optimize reaction parameters (temperature, stoichiometry) using Design of Experiments (DoE) to identify critical variables .
- Step 3: Document all steps in triplicate, including purification methods (e.g., column chromatography gradients) and yield calculations .
- Validation: Compare spectral data (NMR, IR) with literature to confirm reproducibility .
Advanced: How to resolve contradictions in reported pharmacological data for this compound?
- Systematic Analysis Framework:
- Compare assay conditions (e.g., cell lines, incubation times, solvent controls) across studies to identify confounding variables .
- Replicate key experiments under standardized protocols (e.g., MTT assay with matched cell densities) .
- Apply statistical tools (e.g., meta-analysis) to quantify heterogeneity in IC₅₀ values .
- Case Example: Discrepancies in cytotoxicity data may stem from differences in serum concentration in cell media, which modulates drug solubility .
Advanced: What methodological considerations apply to comparative efficacy studies of this compound analogs?
- Study Design: Use a PICO framework (Population: cell/animal model; Intervention: analog dosage; Comparison: parent compound; Outcome: efficacy metric) to ensure clarity .
- Controls: Include positive (e.g., cisplatin for cytotoxicity) and negative (vehicle-only) controls .
- Data Normalization: Express results as fold-changes relative to baseline activity to account for inter-experimental variability .
Advanced: How to optimize reaction conditions for novel this compound derivatives?
- DoE Approach: Vary parameters (catalyst loading, solvent polarity) in a factorial design to identify synergistic effects .
- Real-Time Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progression and intermediate formation .
- Green Chemistry Metrics: Calculate atom economy and E-factor to evaluate sustainability .
Basic: What literature review strategies are effective for studying this compound's mechanisms?
- Primary Sources: Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over patents or reviews to access raw data .
- Keyword Search: Combine terms (e.g., "this compound SAR" + "kinase inhibition") in databases like SciFinder or Reaxys .
- Gap Analysis: Identify understudied targets (e.g., this compound's effects on epigenetic modifiers) using citation mapping tools .
Advanced: How to validate computational models (e.g., QSAR) against experimental this compound data?
- Validation Protocol:
- Pitfall Alert: Overfitting occurs if molecular descriptors exceed sample size; use regularization techniques .
Advanced: How to address batch-to-batch variability in this compound pharmacological assays?
- Standardization:
- Statistical Mitigation: Use mixed-effects models to account for batch as a random variable .
Basic: How to validate analytical methods for quantifying this compound in biological matrices?
Advanced: Designing multi-parametric studies to evaluate this compound's off-target effects
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify unintended pathways .
- Dose-Response Curves: Test 5-6 concentrations spanning IC₅₀ to assess threshold effects .
- Ethical Compliance: Follow FINER criteria (Feasible, Novel, Ethical) for animal/cell model selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
